An In-depth Technical Guide to (1R,3S)-3-methoxycyclohexan-1-amine
An In-depth Technical Guide to (1R,3S)-3-methoxycyclohexan-1-amine
This technical guide provides a comprehensive overview of the chemical and physical properties of (1R,3S)-3-methoxycyclohexan-1-amine, alongside methodologies for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties and Data
(1R,3S)-3-methoxycyclohexan-1-amine, a substituted cyclohexylamine derivative, possesses a chiral structure with two stereocenters. Its chemical identity is established by various identifiers and its properties can be characterized by several computed parameters.
Table 1: Chemical Identifiers for (1R,3S)-3-methoxycyclohexan-1-amine
| Identifier | Value | Source |
| IUPAC Name | (1R,3S)-3-methoxycyclohexan-1-amine | PubChem |
| Molecular Formula | C7H15NO | PubChem[1] |
| CAS Number | 4342-44-3 | PubChem[1] |
| InChI | InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | PubChem |
| InChIKey | JQGZGROVQGEGIO-WDSKDSINSA-N | PubChem |
| Canonical SMILES | COC1CC--INVALID-LINK-- | PubChem |
Table 2: Computed Physicochemical Properties of (1R,3S)-3-methoxycyclohexan-1-amine
| Property | Value | Unit | Source |
| Molecular Weight | 129.20 | g/mol | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] | |
| Hydrogen Bond Donor Count | 1 | PubChem | |
| Hydrogen Bond Acceptor Count | 2 | PubChem | |
| Rotatable Bond Count | 2 | PubChem | |
| Exact Mass | 129.115364102 | Da | PubChem[1] |
| Monoisotopic Mass | 129.115364102 | Da | PubChem[1] |
| Topological Polar Surface Area | 35.3 | Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem | |
| Complexity | 70.8 | PubChem |
Note: The data presented in Table 2 are computationally derived and have not been experimentally verified.
Experimental Protocols
Proposed Synthesis of cis-3-methoxycyclohexan-1-amine
The synthesis of the cis-diastereomer of 3-methoxycyclohexan-1-amine can be envisioned through a multi-step process starting from 1,3-cyclohexanedione. A potential synthetic route is outlined below.
Step 1: O-Methylation of 1,3-cyclohexanedione
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Dissolve 1,3-cyclohexanedione in a suitable aprotic solvent such as dimethylformamide (DMF).
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Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃), to the solution.
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Introduce a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.
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Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxycyclohex-2-en-1-one.
Step 2: Reductive Amination
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Dissolve the 3-methoxycyclohex-2-en-1-one in a protic solvent such as methanol.
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Add a source of ammonia, for instance, ammonium acetate or a solution of ammonia in methanol.
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Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature below 25°C.
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Stir the reaction mixture at room temperature overnight.
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Acidify the mixture with a dilute acid (e.g., 1M HCl) and then basify with a strong base (e.g., 6M NaOH) to a pH greater than 10.
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Extract the product with an appropriate organic solvent, such as dichloromethane.
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Dry the combined organic extracts, filter, and concentrate to obtain the crude product, which will be a mixture of cis and trans isomers.
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Purification of the isomers can be achieved through column chromatography on silica gel.
This proposed synthesis is based on general methodologies for the synthesis of related cyclohexylamine derivatives. The specific reaction conditions, such as temperature, reaction time, and choice of reagents, may require optimization.
Analytical Methods for Chiral Analysis
The analysis of the enantiomeric purity of (1R,3S)-3-methoxycyclohexan-1-amine is crucial. Chiral chromatography is the most common and effective technique for separating and quantifying enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
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Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
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Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation. The ratio of the peak areas corresponds to the enantiomeric ratio.
Chiral Gas Chromatography (GC)
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Derivatization: Amines are often derivatized before chiral GC analysis to improve their volatility and chromatographic behavior. A common derivatizing agent is trifluoroacetic anhydride (TFAA).
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Column Selection: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, is required.
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Analysis: The derivatized sample is injected into the GC. The enantiomers will be separated based on their differential interactions with the chiral stationary phase.
Potential Biological Activity and Drug Development Relevance
While specific biological activities for (1R,3S)-3-methoxycyclohexan-1-amine are not extensively documented, cyclohexylamine derivatives are known to exhibit a wide range of pharmacological properties. Derivatives of cyclohexylamine have been investigated for their potential as analgesic, antidepressant, antimicrobial, and anticancer agents[2][3]. The introduction of a methoxy group and the specific stereochemistry of the molecule can significantly influence its biological activity, pharmacokinetic profile, and toxicity. Therefore, (1R,3S)-3-methoxycyclohexan-1-amine represents a scaffold of interest for further investigation in drug discovery and development programs.
Visualizations
The following diagrams illustrate a potential synthetic workflow and an analytical workflow relevant to (1R,3S)-3-methoxycyclohexan-1-amine.
Caption: Proposed Synthetic Workflow
Caption: Analytical Workflow for Chiral Purity
